Methyl 2-(2-formylphenoxy)propanoate
Description
Methyl 2-(2-formylphenoxy)propanoate is an ester derivative featuring a propanoate backbone substituted with a phenoxy group at the 2-position of the phenyl ring, which itself bears a formyl (-CHO) functional group. This structure confers unique reactivity and physicochemical properties, making it a candidate for applications in pharmaceutical synthesis and materials science. Its synthetic utility often involves hydrolysis and cyclization reactions, as demonstrated in studies where similar esters are converted to carboxylic acids for subsequent transformations .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(2-formylphenoxy)propanoate |
InChI |
InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 |
InChI Key |
YXECSYNFWLUHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Functional Group Modifications and Reactivity
Formyl Group vs. Hydroxymethyl/Methoxy Substituents
- 490-M24 (methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate): The hydroxymethyl (-CH₂OH) group in 490-M24 reduces electrophilicity compared to the formyl group in Methyl 2-(2-formylphenoxy)propanoate. This difference impacts reactivity in nucleophilic additions or oxidations. For instance, the formyl group in the target compound may undergo faster oxidation to a carboxylic acid under mild conditions, whereas hydroxymethyl groups require stronger oxidizing agents .
- 2-(2-Methoxyphenyl)-2-methylpropanoic Acid (): Replacement of the formyl group with a methoxy (-OCH₃) substituent eliminates aldehyde reactivity, enhancing stability but reducing utility in condensation reactions (e.g., Schiff base formation). Methoxy groups also lower solubility in polar solvents compared to formyl derivatives .
Ester vs. Acid Derivatives
- Impurities in (e.g., Imp. A, B, D): Propanoic acid derivatives like (2RS)-2-(4-Methylphenyl)-propanoic acid (Imp. D) lack the ester functionality, rendering them less volatile and more hydrophilic. This compound, as an ester, may act as a prodrug, hydrolyzing in vivo to release the active acid form, a property absent in pre-formed acids .
Solubility and Stability
- The formyl group increases polarity compared to methoxy or alkyl-substituted analogs, enhancing solubility in polar aprotic solvents (e.g., DMSO). However, aldehydes are prone to oxidation, necessitating storage under inert conditions, unlike more stable ethers or alcohols .
Toxicity and Handling
- Aldehyde-containing compounds like this compound may exhibit higher reactivity-related toxicity compared to methoxy or hydroxymethyl analogs. Safety protocols for aldehydes often include rigorous ventilation and protective equipment, whereas methoxy derivatives (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) pose fewer acute hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
